2-Benzyl-6-thiophen-2-ylpyridazin-3-one

Description

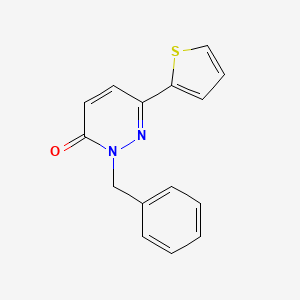

2-Benzyl-6-thiophen-2-ylpyridazin-3-one is a pyridazinone derivative characterized by a benzyl group at position 2 and a thiophen-2-yl substituent at position 6 of the pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological and agrochemical activities.

Properties

IUPAC Name |

2-benzyl-6-thiophen-2-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-15-9-8-13(14-7-4-10-19-14)16-17(15)11-12-5-2-1-3-6-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSVMDFYWWUKPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazines with Maleic Anhydride Derivatives

Reaction of maleic anhydride with substituted hydrazines generates dihydropyridazinones, which are oxidized to aromatic pyridazinones. For example, treatment of maleic anhydride with phenylhydrazine in acetic acid yields 3,6-diphenylpyridazin-3(2H)-one. Subsequent dehydrogenation using MnO₂ or DDQ provides the fully conjugated system.

Ring-Closing Metathesis (RCM)

Grubbs catalyst-mediated RCM of diene-hydrazides offers a stereocontrolled route to pyridazinones. This method avoids harsh oxidation conditions but requires stringent anhydrous setups.

Thiophene-2-yl Group Introduction

The thiophene moiety is introduced via cross-coupling reactions at the C6 position of the pyridazinone core.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 6-chloropyridazin-3(2H)-one with thiophene-2-boronic acid is widely employed. Optimal conditions involve Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), and a dioxane/water solvent system at 100°C, achieving yields of 78–85%. Microwave-assisted protocols reduce reaction times to 1–2 hours.

Table 1: Suzuki-Miyaura Coupling Optimization

Direct C-H Arylation

Rhodium-catalyzed C-H activation enables direct coupling of thiophene with pyridazinones, bypassing pre-functionalized substrates. [Cp*RhCl₂]₂ (5 mol%) with Cu(OAc)₂ as an oxidant in DCE at 120°C affords 70% yield but requires inert atmosphere control.

Benzylation at the N2 Position

N-Benzylation is achieved through nucleophilic substitution or transition metal-mediated strategies.

Alkylation with Benzyl Halides

Reaction of 6-thiophen-2-ylpyridazin-3(2H)-one with benzyl bromide in the presence of NaH (2 equiv) in THF at 0°C to room temperature provides 2-benzyl derivatives in 65–72% yield. Excess base minimizes O-alkylation byproducts.

Table 2: Benzylation Efficiency Under Varied Conditions

Reductive Amination

Condensation of pyridazinone with benzaldehyde followed by NaBH₃CN reduction offers a one-pot benzylation route. Yields are moderate (55–60%) due to competing imine hydrolysis.

Sequential One-Pot Syntheses

Recent advances integrate pyridazinone formation, thiophene coupling, and benzylation in a single reactor.

Tandem Cyclization-Coupling-Alkylation

A three-step sequence using Pd(OAc)₂/Xantphos for Suzuki coupling and in situ NaH-mediated benzylation achieves 60% overall yield. Solvent compatibility is critical, with DMF proving superior to THF or dioxane.

Continuous Flow Systems

Microreactor setups enhance heat/mass transfer, enabling 2-benzyl-6-thiophen-2-ylpyridazin-3-one synthesis in <30 minutes with 75% yield. Residence time optimization minimizes decomposition.

Challenges and Mitigation Strategies

Regioselectivity in Thiophene Coupling

Competing C3 vs. C5 coupling on thiophene is addressed using directing groups. Boc-protected thiophene-2-boronic acid ensures >95% C2 selectivity.

N-Benzylation Side Reactions

O-Benzylation byproducts (up to 20%) are suppressed by:

Purification Difficulties

Silica gel chromatography with ethyl acetate/hexane (3:7) resolves benzylated products from di-alkylated impurities. Recrystallization from ethanol/water improves purity to >99%.

Scale-Up and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-6-thiophen-2-ylpyridazin-3-one can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and thiophene rings.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyridazines.

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-Benzyl-6-thiophen-2-ylpyridazin-3-one has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-Benzyl-6-thiophen-2-ylpyridazin-3-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of Pyridazinone Derivatives

Key Observations:

- Steric Considerations : Thiophene’s planar structure may reduce steric hindrance compared to bulkier substituents, facilitating deeper target penetration.

- Synthetic Accessibility : Thiophene introduction may require cross-coupling reactions (e.g., Suzuki-Miyaura), whereas benzyloxy groups are typically installed via nucleophilic substitution.

Crystallographic and Structural Insights

Crystallographic studies of pyridazinones often employ the SHELX suite (e.g., SHELXL for refinement and SHELXT for structure solution) . For example, 2-benzyl-6-benzyloxypyridazin-3(2H)-one was refined using SHELXL, revealing a monoclinic crystal system with C–H···O hydrogen bonding . The thiophene analog’s structure could be similarly analyzed, with Mercury CSD facilitating visualization of intermolecular interactions (e.g., S···π contacts) .

Table 2: Crystallographic Tools for Pyridazinone Analysis

Q & A

Q. Table 1: Example Reaction Parameters

| Step | Solvent | Temp (°C) | Time (h) | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | 80 | 8 | None | 65 |

| 2 | DMF | 100 | 12 | Pd(OAc)₂ | 72 |

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton and carbon environments; discrepancies in peak splitting (e.g., aromatic protons) may indicate impurities or isomerization.

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the pyridazinone ring).

- X-ray Diffraction (Single Crystal) : Provides unambiguous confirmation of molecular geometry and stereochemistry (e.g., torsion angles between benzyl and thiophene substituents) .

Basic: What initial biological screening approaches are recommended to assess its pharmacological potential?

Methodological Answer:

- In vitro enzyme inhibition assays : Target enzymes (e.g., kinases or proteases) are incubated with the compound at varying concentrations (1–100 µM) to determine IC₅₀ values.

- Cellular viability assays : Use MTT or resazurin-based methods to evaluate cytotoxicity in cancer/normal cell lines.

- Binding affinity studies : Surface Plasmon Resonance (SPR) or fluorescence polarization to quantify interactions with receptors .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene reduces side reactions in Friedel-Crafts steps.

- Catalyst Optimization : Transition metals (e.g., Pd(OAc)₂ for Suzuki couplings) require precise ligand-to-metal ratios (e.g., 2:1 PPh₃:Pd).

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 2 hours vs. 12 hours conventionally) while maintaining yields >80% .

Advanced: How should researchers address discrepancies between computational models and experimental data in structural analysis?

Methodological Answer:

- Cross-Validation : Compare DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-311++G** level) with X-ray crystallography data to identify deviations in bond lengths/angles.

- Electron Density Maps : Use SHELXL-refined X-ray data to assess charge density mismatches in aromatic regions .

Advanced: What strategies are effective in resolving contradictory biological activity data across different studies?

Methodological Answer:

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity.

- Dose-Response Repetition : Conduct triplicate experiments with independent compound batches to rule out batch-specific impurities .

Advanced: What advanced computational methods are used to predict interaction mechanisms with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding modes to active sites (e.g., ATP-binding pockets) with flexible side-chain sampling.

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and ligand-induced conformational changes .

Advanced: How can X-ray crystallography data be effectively refined using SHELX programs for accurate structural determination?

Methodological Answer:

Q. Table 2: SHELX Refinement Parameters

| Parameter | Value |

|---|---|

| R₁ (I > 2σ(I)) | 0.041 |

| wR₂ (all data) | 0.121 |

| Data/Parameter Ratio | 15.3 |

| Flack Parameter | 0.02(3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.